molecular formula C17H16N2O3S B2591397 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 896010-58-5

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2591397
CAS No.: 896010-58-5
M. Wt: 328.39
InChI Key: HBZBXKUBHWKDKY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal, industrial, and biological fields. This compound, in particular, has shown potential in various scientific research areas due to its unique chemical structure and properties .

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it exhibits inhibitory activity. The interaction with COX enzymes suggests potential anti-inflammatory properties, as COX enzymes are involved in the synthesis of pro-inflammatory mediators . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it may downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory genes, thereby exerting a protective effect on cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins involved in cell signaling, leading to enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions underpin the compound’s biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods. Degradation products may form under certain conditions, potentially altering its biological effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytoprotective activities. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of key metabolites, thereby affecting overall cellular metabolism. For example, it may modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues may also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling .

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid and 2-methyl-1,3-benzothiazole. The synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBXKUBHWKDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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